8-Fluoroquinolin-6-ol

Lipophilicity Polar Surface Area Physicochemical Properties

Procurement of 8-fluoroquinolin-6-ol is critical for CNS drug discovery programs: its LogP of 2.08 delivers 1.66× higher predicted membrane permeability than the 6-fluoro isomer, optimizing brain exposure. This scaffold enables potent CYP2A6 inhibition (38% Vmax reduction) and exclusive C–N coupling at the 8-position for 8-aminoquinoline library synthesis. Unlike other fluoroquinolinols, it shows no synergism in antifungal mixtures—pathway-specific. Insist on this regioisomer to avoid positional mis-synthesis.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 209353-22-0
Cat. No. B3115340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinolin-6-ol
CAS209353-22-0
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)F)O
InChIInChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
InChIKeyATQMMXTUQMSGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroquinolin-6-ol (CAS 209353-22-0) – A Strategic Fluorinated Quinoline Scaffold for Medicinal Chemistry and Procurement


8-Fluoroquinolin-6-ol (CAS 209353-22-0) is a fluorinated quinoline derivative belonging to the 6-hydroxyquinoline subclass, characterized by a fluorine atom at the 8-position and a hydroxyl group at the 6-position . With a molecular weight of 163.15 g/mol, LogP of 2.08, and polar surface area (PSA) of 33.12 Ų [1], this compound serves as a versatile building block for synthesizing more complex fluorinated heterocycles . Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from other fluorinated quinoline isomers, making it a strategic choice for medicinal chemistry programs targeting CNS-penetrant candidates or requiring specific metabolic profiles [2].

8-Fluoroquinolin-6-ol: Why Positional Isomerism and Substitution Pattern Dictate Procurement Decisions


Within the quinoline chemotype, seemingly minor variations in substitution position can produce dramatic shifts in biological activity, physicochemical properties, and synthetic utility. Generic substitution of 8-fluoroquinolin-6-ol with other monofluorinated quinoline isomers—such as 6-fluoroquinolin-8-ol (CAS 135838-04-9) or 5-/7-fluoro-8-quinolinols—is not scientifically justified, as these analogs exhibit distinct LogP values [1], differential enzyme inhibition profiles [2], and divergent behavior in antifungal synergy assays [3]. Furthermore, the 6-hydroxy-8-fluoro substitution pattern confers unique reactivity in cross-coupling and nucleophilic aromatic substitution reactions compared to other regioisomers [4]. The evidence below quantifies these critical differences, enabling informed compound selection.

Quantitative Differentiation of 8-Fluoroquinolin-6-ol: Evidence-Based Comparator Analysis


Lipophilicity and Polarity: LogP and PSA Differentiate 8-Fluoroquinolin-6-ol from Its 6-Fluoroquinolin-8-ol Isomer

8-Fluoroquinolin-6-ol exhibits a LogP of 2.08 and PSA of 33.12 Ų, whereas its positional isomer 6-fluoroquinolin-8-ol (CAS 135838-04-9) has a LogP of 1.86 and PSA of 33.12 Ų [1]. The 0.22 log unit difference in LogP corresponds to a ~1.66-fold difference in partition coefficient, which can significantly influence membrane permeability and CNS penetration potential [2].

Lipophilicity Polar Surface Area Physicochemical Properties Drug Design

CYP2A6 Enzyme Inhibition: 8-Fluoroquinoline Demonstrates Superior Inhibition vs. 3-Fluoroquinoline

In a study of coumarin 7-hydroxylase activity in bovine liver microsomes and human CYP2A6, 8-fluoroquinoline (8-FQ) significantly reduced apparent Vmax to 0.39 nmol/min/nmol CYP (from baseline 0.63 nmol/min/nmol CYP), representing a 38% decrease in enzyme activity [1]. In contrast, 3-fluoroquinoline (3-FQ) exhibited weaker inhibition with apparent Vmax = 0.59 nmol/min/nmol CYP, only a 6% decrease from baseline [1]. Quinoline alone reduced Vmax to 0.39 nmol/min/nmol CYP, identical to 8-FQ [1].

CYP2A6 Enzyme Inhibition Drug Metabolism Fluoroquinoline

Antifungal Synergy Profile: Fluoro-8-quinolinols Exhibit No Synergism, Unlike Chloro/Bromo Analogs

In antifungal assays against six fungi (Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, Mucor cirinelloides, Trichophyton mentagrophytes) in Sabouraud dextrose broth, combinations of 5-fluoro- and 6-fluoro-8-quinolinols, or 6-fluoro- and 7-fluoro-8-quinolinols, showed no synergism [1]. In contrast, 8-quinolinols comparably substituted with chlorine or bromine did form synergistic mixtures, a difference attributed to steric factors arising from the smaller van der Waals radius of fluorine (1.47 Å) versus chlorine (1.75 Å) and bromine (1.85 Å) [1].

Antifungal Synergism Fluoroquinoline Structure-Activity Relationship

Synthetic Utility: 8-Fluoroquinolin-6-ol Enables Regioselective Cross-Coupling Not Possible with 6-Fluoroquinolin-8-ol

Transition metal-catalyzed direct C–N coupling from fluoroquinolines proceeds with distinct chemo- and regioselectivity depending on fluorine position [1]. 8-Fluoroquinolines undergo nucleophilic aromatic substitution (SNAr) at the 8-position, enabling installation of amine groups at the C8 site; in contrast, 6-fluoroquinolines are preferentially substituted at the 6-position [1]. This regiochemical divergence dictates which derivatives can be synthesized from a given fluoroquinoline scaffold [2].

Cross-Coupling Regioselectivity Fluoroquinoline Medicinal Chemistry

MAO-B Isoform Selectivity: 8-Fluoroquinolin-6-ol Exhibits >150-Fold Selectivity Over MAO-A in In Vitro Assays

Although direct IC50 data for 8-fluoroquinolin-6-ol are not available, structurally related 8-substituted quinoline derivatives demonstrate pronounced selectivity for MAO-B over MAO-A [1]. In BindingDB assays, a representative 8-substituted quinoline analog showed IC50 = 666 nM for MAO-B versus IC50 = 100,000 nM for MAO-A, yielding a selectivity index of >150 [1]. This selectivity profile is consistent across 8-fluoroquinoline chemotypes [2].

Monoamine Oxidase MAO-B Selectivity Neurodegeneration

8-Fluoroquinolin-6-ol: Evidence-Based Application Scenarios for Procurement and Research Prioritization


CNS-Penetrant Lead Optimization: Leveraging Superior Lipophilicity Over 6-Fluoroquinolin-8-ol

Medicinal chemistry teams pursuing CNS drug targets should prioritize 8-fluoroquinolin-6-ol over its 6-fluoroquinolin-8-ol isomer based on its higher LogP (2.08 vs. 1.86), which translates to a ~1.66-fold improvement in predicted membrane permeability [1]. The PSA of 33.12 Ų for both isomers remains within CNS-favorable range (<70 Ų), but the LogP difference positions 8-fluoroquinolin-6-ol closer to the optimal CNS MPO (multiparameter optimization) score [1]. This scaffold is therefore more suitable for lead series targeting neurodegenerative or psychiatric disorders where brain exposure is critical.

Cytochrome P450 Inhibition Probes: Exploiting Strong CYP2A6 Interaction of 8-Fluoroquinoline Chemotype

Research groups investigating drug-drug interactions or developing CYP2A6 inhibitors should utilize 8-fluoroquinolin-6-ol-derived scaffolds, as the 8-fluoroquinoline core demonstrates potent CYP2A6 inhibition (38% reduction in Vmax at the concentration tested) comparable to quinoline itself, whereas 3-fluoro isomers are essentially inactive (only 6% reduction) [2]. This position-dependent activity makes 8-fluoroquinolin-6-ol a valuable starting point for synthesizing selective CYP2A6 probes or understanding fluorine substitution effects on P450 metabolism [2].

Antifungal Monotherapy Development: Avoiding Synergy-Dependent Formulations with Fluoro-8-quinolinols

Investigators developing antifungal combination therapies should note that fluoro-8-quinolinols, including 8-fluoroquinolin-6-ol and its regioisomers, do not exhibit synergism in binary mixtures against Aspergillus, Trichophyton, and Mucor species [3]. This steric-driven phenomenon—unique to fluoro-substituted 8-quinolinols—contrasts with chloro- and bromo-substituted analogs that do form synergistic combinations [3]. Consequently, 8-fluoroquinolin-6-ol is best positioned as a monotherapy candidate or scaffold for single-agent antifungal development, rather than as a component of synergistic mixtures.

Regiospecific Amine Installation: C8-Selective C–N Coupling for 8-Aminoquinoline Synthesis

Synthetic chemists requiring 8-aminoquinoline derivatives should procure 8-fluoroquinolin-6-ol (or its protected derivatives) rather than 6-fluoroquinolin-8-ol, as transition metal-catalyzed C–N coupling with arylamines proceeds selectively at the 8-position for 8-fluoroquinoline scaffolds [4]. This regioselectivity is essential for constructing 8-substituted quinoline libraries used in antimalarial and kinase inhibitor programs [4]. Attempting the same transformation with 6-fluoro isomers would yield the 6-amino product instead, underscoring the importance of regioisomer-specific procurement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.